
Cannabidivarinic acid
Overview
Description
Cannabidivarinic acid (CBDVA) is a non-psychoactive, acidic phytocannabinoid found in Cannabis sativa. Its chemical formula is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol . Structurally, CBDVA features a propyl side chain (C₃) instead of the pentyl chain (C₅) found in cannabidiolic acid (CBDA), classifying it as a "varin"-type cannabinoid . CBDVA serves as the acidic precursor to cannabidivarin (CBDV) through decarboxylation, a process that removes a carboxyl group under heat or prolonged storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bensuldazic acid can be synthesized through the reaction of benzyldihydro-6-thioxo-2H-1,3,5-thiadiazine-3 (4H)-acetic acid with appropriate reagents under controlled conditions . The preparation involves the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of bensuldazic acid typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the benzylic position, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Properties
CBDVA is primarily recognized for its anticonvulsant properties . Recent studies have demonstrated that CBDVA, along with other phytocannabinoids like cannabigerovarinic acid (CBGVA), exhibits significant inhibition of T-type calcium channels (CaV3.1 and CaV3.2), which are critical in regulating neuronal excitability and neurotransmitter release. This inhibition is particularly relevant in the context of epilepsy and seizure disorders.
Case Studies
- Animal Models : In studies utilizing the Scn1a mouse model of Dravet syndrome, CBDVA demonstrated significant anticonvulsant effects against hyperthermia-induced seizures . These findings suggest potential applications in treating severe forms of epilepsy in humans.
- Comparative Studies : Research comparing various cannabinoids indicated that acidic cannabinoids like CBDVA are more potent than their neutral counterparts in modulating T-type calcium channels . This highlights the importance of exploring acidic cannabinoids in drug development.
Therapeutic Implications
The anticonvulsant properties of CBDVA suggest several potential therapeutic applications:
- Epilepsy Treatment : Given its ability to inhibit T-type calcium channels, CBDVA could be developed as a novel treatment option for patients with refractory epilepsy.
- Neurological Disorders : Beyond epilepsy, the modulation of calcium channels may have implications for other neurological conditions characterized by excitability issues, such as neuropathic pain or anxiety disorders.
Data Tables
The following table summarizes key research findings related to CBDVA's pharmacological effects:
Mechanism of Action
The mechanism of action of bensuldazic acid involves the inhibition of key enzymes in the fungal cell wall synthesis pathway. By disrupting the synthesis of essential components, it effectively inhibits fungal growth and proliferation . The molecular targets include enzymes involved in the biosynthesis of ergosterol, a critical component of the fungal cell membrane .
Comparison with Similar Compounds
Key Properties:
- Antibacterial Activity : Inhibits E. coli growth, making it a candidate for food and pharmaceutical preservation .
- Anti-Convulsant Potential: Demonstrated efficacy in mouse models of Dravet syndrome, though its mechanism remains unclear .
- Entourage Effect Contributor: Enhances therapeutic outcomes synergistically with other cannabinoids and terpenoids .
Comparative Analysis with Analogous Cannabinoids
Concentration and Distribution in Cannabis
CBDVA occurs in lower concentrations compared to major acidic cannabinoids, as shown in Cannabis chemotypes:
Compound | Secretory Cavity Content (%) | Air-Dried Inflorescence (%) | Dominant Cultivars | Reference |
---|---|---|---|---|
CBDVA | 0.6 | Not detected | Felina 32 | |
CBDA | 86.4 | 84.0 | Felina 32, CS | |
THCA | 6.5 | 4.8 | CS, FUT | |
CBCA | 4.3 | 3.3 | RM, DQ |
Note: CBDVA is predominantly found in secretory cavity contents and is absent or minimal in air-dried inflorescences, complicating its extraction .
Pharmacological and Therapeutic Profiles
Critical Observations :
Biological Activity
Cannabidivarinic acid (CBDVA) is a lesser-known cannabinoid that has garnered attention for its potential therapeutic properties. This article explores the biological activity of CBDVA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
CBDVA is a carboxylic acid form of cannabidivarin (CBDV), which is structurally similar to cannabidiol (CBD). Both CBD and CBDV have been studied for their therapeutic potential, particularly in the context of epilepsy and other neurological disorders. CBDVA is primarily found in raw cannabis and is thought to possess unique biological activities distinct from its decarboxylated counterparts.
Pharmacological Properties
-
Anticonvulsant Activity :
Recent studies have highlighted the anticonvulsant properties of CBDVA. In a study examining various phytocannabinoids, CBDVA demonstrated significant inhibition of T-type calcium channels (Ca v3.1 and Ca v3.2), which are critical in modulating neuronal excitability. The IC50 values for CBDVA were reported as 2 μM for Ca v3.2 channels and 11 μM for Ca v3.1 channels, indicating its potency in inhibiting these channels . -
Mechanisms of Action :
- Calcium Channel Inhibition : CBDVA preferentially inhibits T-type calcium currents in a use-dependent manner, suggesting that it may be effective in conditions characterized by hyperexcitability, such as epilepsy .
- GPR55 Antagonism : CBDVA also acts as an antagonist at the GPR55 receptor, which is implicated in various physiological processes including pain modulation and inflammation .
In Vitro Studies
A comparative study assessed the cytotoxicity and biological activity of cannabinoids, including CBDVA. The study utilized various human-derived cancer cell lines to investigate mitochondrial metabolism and DNA synthesis inhibition. Key findings included:
- Cytotoxic Effects : CBDVA exhibited lower cytotoxicity compared to other cannabinoids at similar concentrations, making it a candidate for further therapeutic exploration .
- Antioxidant Activity : Preliminary results indicated that CBDVA possesses antioxidant properties, contributing to its potential protective effects against oxidative stress .
Case Studies
Several case studies have documented the use of cannabinoids in treating epilepsy:
- In a mouse model of Dravet syndrome, CBDVA was found to reduce seizure frequency significantly, supporting its potential as an anticonvulsant agent .
- Observational studies have reported anecdotal evidence of improved seizure control in patients using cannabis extracts high in CBDVA.
Data Tables
Study | Effect | Concentration (IC50) | Cell Type/Model |
---|---|---|---|
Anderson et al., 2022 | Anticonvulsant | Ca v3.1: 11 µM Ca v3.2: 2 µM | HEK-293 cells |
Comparative Study | Cytotoxicity | >22 µM (lower than CBD) | Various cancer cell lines |
Antioxidant Study | Antioxidant Activity | Not quantified | Cannabis extracts |
Q & A
Basic Research Questions
Q. What methodological approaches are used to identify and quantify CBDVA in Cannabis sativa matrices?
CBDVA is typically analyzed using liquid chromatography coupled with ultraviolet detection (LC-UV). Key parameters include column selection (e.g., reverse-phase C18), mobile phase optimization (e.g., acidified acetonitrile/water), and validation metrics such as repeatability (RSDr: 0.78–10.08%) and recovery rates (90.7–99.2%) across chemotypes . Sample preparation involves drying, grinding, and solvent extraction to isolate acidic cannabinoids. Researchers must validate methods against certified reference materials to ensure accuracy .
Q. How do researchers investigate the biosynthetic pathways of CBDVA in Cannabis sativa?
Biosynthetic studies employ isotopic labeling, genetic sequencing, and enzyme activity assays. For example, tracing geranyl pyrophosphate and olivetolic acid precursors via stable isotope labeling can clarify carboxylation steps. Genetic knockout models or RNA interference (RNAi) may identify enzymes like CBDVA synthase . Comparative analysis of chemotype-specific gene expression profiles is critical for pathway elucidation.
Q. What experimental designs are standard for preliminary pharmacological screening of CBDVA?
Preclinical studies often use isolated CBDVA to minimize confounding variables. In vitro assays (e.g., receptor binding studies or neuronal hyperexcitability models) assess anticonvulsant potential, while in vivo rodent models evaluate dose-dependent effects on hyperthermia-induced seizures. Researchers must standardize stock solutions (e.g., dimethyl sulfoxide solubilization) and include vehicle controls .
Advanced Research Questions
Q. How can researchers optimize analytical methods for CBDVA quantification in complex biological samples?
Method optimization requires addressing matrix effects (e.g., plasma proteins or plant pigments) via solid-phase extraction or derivatization. Researchers should validate limits of detection (LOD) and quantitation (LOQ) using spiked samples and assess inter-laboratory reproducibility. Evidence from single-lab validations highlights the need for extending methods to include acidic degradation products and stability testing under varying pH/temperature conditions .
Q. What strategies reconcile conflicting data on CBDVA’s pharmacological effects across studies?
Contradictions often arise from divergent experimental conditions (e.g., isolate vs. whole-plant extracts or species-specific metabolic differences). Meta-analyses should control for variables like administration routes, bioavailability, and co-administered cannabinoids. Researchers must document purity (>95% by LC-UV) and verify compound stability during storage .
Q. How do interdisciplinary approaches enhance CBDVA research?
Integrating chemistry, pharmacology, and omics (e.g., metabolomics or transcriptomics) can uncover structure-activity relationships and off-target effects. For example, pairing LC-UV with mass spectrometry enables metabolite profiling, while CRISPR-Cas9 editing of Cannabis genes clarifies biosynthesis regulation. Collaborative frameworks should prioritize data-sharing platforms to harmonize methodologies .
Q. Methodological Considerations
- Experimental Design : Use randomized, blinded protocols for in vivo studies to reduce bias. Include power analyses to determine sample sizes .
- Data Validation : Cross-validate findings with orthogonal techniques (e.g., NMR for structural confirmation or electrophysiology for mechanistic studies) .
- Ethical Compliance : Adhere to institutional guidelines for cannabinoid research, including controlled substance licensing and humane animal testing protocols .
Properties
IUPAC Name |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXWOKHVLNYAHI-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019167 | |
Record name | Cannabidivarinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31932-13-5 | |
Record name | Cannabidivarinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidivarinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABIDIVARINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.